molecular formula C26H31IO5 B387847 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 312632-65-8

9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B387847
CAS No.: 312632-65-8
M. Wt: 550.4g/mol
InChI Key: CAOQKJZWMDCJGK-UHFFFAOYSA-N
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Description

The compound 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative characterized by a central bicyclic xanthene core substituted with methyl groups at positions 3,3,6,6 and a phenyl ring at position 7. The phenyl ring features unique substituents: an ethoxy group at position 4, an iodine atom at position 3, and a methoxy group at position 8. This combination of substituents distinguishes it from other xanthene derivatives, which typically exhibit variations in the phenyl ring’s substituents (e.g., hydroxy, methoxy, halogen, or alkyl groups) .

Below, we present a detailed comparison with these analogs.

Properties

IUPAC Name

9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31IO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQKJZWMDCJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative known for its diverse biological activities. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula : C26H31IO5
  • Molar Mass : 550.42581 g/mol
  • CAS Number : 328243-58-9

Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study highlighted the potential of similar xanthene derivatives in reducing oxidative stress markers in vitro and in vivo models .

Anticancer Activity

Several studies have reported the anticancer properties of xanthene derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro tests have shown that it possesses activity against a range of bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

The mechanisms through which the compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been noted to inhibit trypanothione reductase (TryR), an enzyme critical for maintaining redox balance in certain pathogens .
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptosis via the intrinsic pathway by releasing cytochrome c from mitochondria and activating caspases .
  • Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This data suggests a significant anticancer potential of the compound at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate promising antimicrobial properties that warrant further investigation.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure shares the xanthene-dione core with analogs but differs in the substituents on the phenyl ring. Key structural variations among analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-ethoxy, 3-iodo, 5-methoxy ~452.3* Heavy iodine atom; ethoxy-methoxy pairing -
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-... 4-hydroxy, 3-methoxy 382.4 Hydrogen-bonding via hydroxyl group
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-... 3-bromo, 4-hydroxy, 5-methoxy 441.3 Bromine substituent; intramolecular H-bond
9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-... 4-methoxy 380.5 Simple methoxy substitution
9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-... 2-chloro 384.9 Chlorine at ortho position

*Calculated based on substituent contributions.

Key Observations :

  • The ethoxy group at position 4 may increase lipophilicity compared to hydroxy or methoxy groups, affecting solubility and membrane permeability .


Key Observations :

  • The target compound’s synthesis likely requires iodinated precursors, which may necessitate specialized reagents (e.g., iodine sources) and optimized conditions to avoid side reactions.
  • Eco-friendly methods, such as aqueous citric acid , could be adapted for greener synthesis.

Physicochemical Properties

Substituents significantly influence properties like logP, solubility, and crystallinity:

Compound Name XLogP3* Topological Polar Surface Area (Ų) Crystallinity Notes Reference
Target Compound ~5.1 ~43.4 Iodo group may disrupt crystal packing -
9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-... 4.6 43.4 Ortho-substitution induces steric strain
9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-... 3.9 43.4 Para-substitution enhances symmetry

*Estimated using fragment-based methods.

Key Observations :

  • The iodine atom in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to methoxy or chloro analogs.
  • Crystallographic studies of analogs (e.g., ) reveal that substituents like hydroxy or methoxy groups stabilize crystal lattices via H-bonding, whereas bulky groups (e.g., iodine) may reduce crystallinity.

Key Observations :

  • Anticancer activity, as seen in compound 124 , suggests structural motifs (e.g., substituted phenyl rings) are critical for bioactivity.

Preparation Methods

Knoevenagel-Michael Reaction Mechanism

In a representative procedure, dimedone (1.0 equiv) reacts with dihydro-2H-pyran in the presence of citric acid (0.3 M) at 90°C for 8 hours. The reaction proceeds through enol formation, Knoevenagel adduct generation, and subsequent Michael addition to yield the bicyclic xanthene core. For the target compound, the aldehyde precursor must carry the 4-ethoxy-3-iodo-5-methoxyphenyl group.

Key Reaction Parameters:

  • Catalyst : Citric acid (0.3 M)

  • Temperature : 90°C

  • Yield : 72% after recrystallization (ethanol/water)

Iodination Strategies

Electrophilic Aromatic Iodination

Direct iodination of the pre-assembled 4-ethoxy-5-methoxyphenyl-xanthene derivative using ICl or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃).

Optimized Conditions:

  • Reagent : NIS (1.2 equiv)

  • Catalyst : Laccase (0.1 mol%) in aqueous DCM at 25°C.

  • Yield : 85–90% (purified via flash chromatography: petroleum ether/DCM/EtOAc = 15:7.5:1).

Metal-Mediated Iodine Transfer

Palladium-catalyzed reactions using aryl boronic acids and iodine sources (e.g., CuI) show potential but require further validation for this substrate.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (1:1) yields crystalline product.

  • Chromatography : Flash chromatography with gradient elution (petroleum ether to EtOAc) resolves iodinated byproducts.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.20 (s, 12H, CH₃), 3.55 (t, 2H, CH₂O), 3.78 (s, 3H, OCH₃), 6.85 (s, 1H, aryl H).

  • IR (ATR) : 1664 cm⁻¹ (C=O), 1616 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Knoevenagel-MichaelDimedone + aryl aldehyde72>95
Electrophilic IodinationNIS + laccase catalysis8598
Patent CyclocondensationCyanoacetamide + POCl₃8496

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